(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl)
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Overview
Description
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is a chiral phosphine ligand commonly used in asymmetric catalysis. Phosphine ligands are crucial in organometallic chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phosphine precursor, often involving the reaction of 2-tolylmagnesium bromide with a suitable phosphorus halide.
Chiral Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired (S)-configuration.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) undergoes various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can regenerate the phosphine from its oxide form.
Substitution: The ligand can participate in substitution reactions, where it replaces other ligands in metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.
Substitution: Metal complexes with labile ligands are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: New metal complexes with (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) as the ligand.
Scientific Research Applications
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in bioinorganic chemistry and enzyme mimetics.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) involves its coordination to metal centers, forming stable metal-ligand complexes. These complexes can then participate in catalytic cycles, influencing the reactivity and selectivity of the reactions. The chiral nature of the ligand allows for the induction of chirality in the products, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Bis(2-tolyl)phosphino)phenyl): The enantiomer of the compound with opposite chirality.
Triphenylphosphine: A commonly used achiral phosphine ligand.
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is unique due to its specific chiral configuration and the steric and electronic properties imparted by the 2-tolyl groups. These characteristics make it particularly effective in certain catalytic applications where enantioselectivity is crucial.
Properties
Molecular Formula |
C27H30NOP |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-(2-methylphenyl)-(3-methylphenyl)phosphane |
InChI |
InChI=1S/C27H30NOP/c1-19-11-10-13-21(17-19)30(23-15-8-6-12-20(23)2)24-16-9-7-14-22(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-,30?/m1/s1 |
InChI Key |
RGHJXCQBMQGRNY-GOWJNXQMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Origin of Product |
United States |
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